N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide
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Overview
Description
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is functionalized with amino and acetamide groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as 1,4-diketones or 1,4-diamines, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through reductive amination of the corresponding ketone or aldehyde using reagents like sodium cyanoborohydride or hydrogen gas in the presence of a suitable catalyst.
Acetylation: The acetyl group can be introduced by reacting the amino-functionalized pyrrolidine with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a potential ligand for studying protein-ligand interactions and as a probe for investigating biological pathways.
Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism of action would depend on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide: shares structural similarities with other pyrrolidine derivatives, such as:
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-8(14)12(2)6-9-3-4-13(7-9)10(15)5-11/h9H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDNNUYRKGZYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCN(C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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